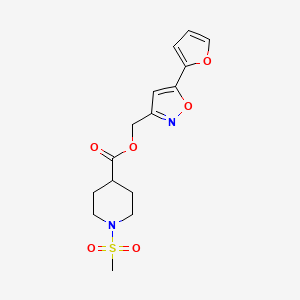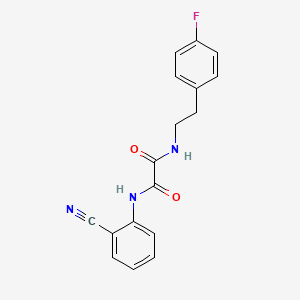
N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide, commonly known as FPhOx, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPhOx belongs to the class of oxalamide compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis of Di- and Mono-Oxalamides
- Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is simple, high yielding, and useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Catalytic Applications
- Chen et al. (2023) found that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) is a highly effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes (Chen et al., 2023).
- De et al. (2017) established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides (De et al., 2017).
Imaging and Fluorescence Applications
- Yu et al. (2018) reported novel long-wavelength ICT fluorophores derived from oxalamide, suitable for imaging lysosomes in living cells (Yu et al., 2018).
Structural and Material Science Applications
- Wang et al. (2016) studied the structure of an N,N'-bis(substituted)oxamide compound, demonstrating supramolecular structures based on hydrogen bonding (Wang et al., 2016).
- Shen et al. (2016) investigated the effect of oxalamides as nucleators on the crystallization behavior of poly(l-lactic acid) (PLLA), showing enhanced crystallization and crystallinity (Shen et al., 2016).
Pharmaceutical and Medicinal Chemistry
- Nikalje et al. (2012) synthesized N1-substituted-N2,N2-diphenyl oxalamides and evaluated them for anticonvulsant activity (Nikalje et al., 2012).
Other Notable Applications
- Lee et al. (2010) focused on the hydrogen-bonded supramolecular networks of N,N'-bis(4-pyridylmethyl)oxalamide (Lee et al., 2010).
- Kim et al. (2017) developed mitochondria-targeting nanoparticles derived from cyanostilbene and oxalamide, effective for cancer drug delivery and imaging (Kim et al., 2017).
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-7-5-12(6-8-14)9-10-20-16(22)17(23)21-15-4-2-1-3-13(15)11-19/h1-8H,9-10H2,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZHXKPFYOUTQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


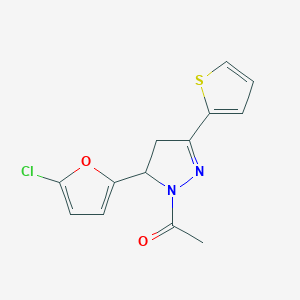

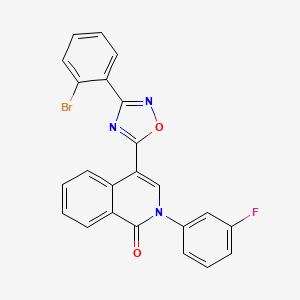
![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2416751.png)
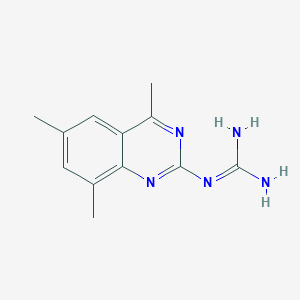
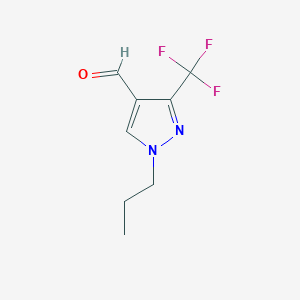

![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2416756.png)


![N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea](/img/structure/B2416762.png)

